molecular formula C11H12S B106660 7-Ethyl-2-methyl-1-benzothiophene CAS No. 16587-44-3

7-Ethyl-2-methyl-1-benzothiophene

Cat. No.: B106660
CAS No.: 16587-44-3
M. Wt: 176.28 g/mol
InChI Key: IAXZFMADQLEDOF-UHFFFAOYSA-N
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Description

7-Ethyl-2-methyl-1-benzothiophene is a benzothiophene derivative of significant interest in chemical and pharmaceutical research. The benzothiophene scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities and role in drug discovery . This specific alkylated derivative serves as a valuable synthetic intermediate for constructing more complex molecules and studying structure-activity relationships. Researchers utilize this compound as a key building block in developing potential therapeutic agents. Benzothiophene-based compounds have demonstrated diverse biological activities, contributing to their presence in FDA-approved drugs and investigational compounds across various fields, including antimicrobial, anti-inflammatory, and anticancer research . The structural motif is also explored in material science, particularly in developing organic semiconductors and electronic materials . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

16587-44-3

Molecular Formula

C11H12S

Molecular Weight

176.28 g/mol

IUPAC Name

7-ethyl-2-methyl-1-benzothiophene

InChI

InChI=1S/C11H12S/c1-3-9-5-4-6-10-7-8(2)12-11(9)10/h4-7H,3H2,1-2H3

InChI Key

IAXZFMADQLEDOF-UHFFFAOYSA-N

SMILES

CCC1=CC=CC2=C1SC(=C2)C

Canonical SMILES

CCC1=CC=CC2=C1SC(=C2)C

Synonyms

7-Ethyl-2-methylbenzo[b]thiophene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Methyl 5-Amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9)

This benzothiophene derivative (C₁₀H₉NO₂S) features an amino group at position 5 and a methyl ester at position 2 . Key comparisons include:

  • Electronic Effects: The electron-withdrawing ester group and electron-donating amino group create a polarized electronic environment, contrasting with the purely alkyl-substituted 7-ethyl-2-methyl derivative. This polarity likely enhances solubility in polar solvents and reactivity in nucleophilic substitutions.
  • Applications: Amino and ester groups are common in drug design (e.g., kinase inhibitors), whereas alkyl substituents in 7-ethyl-2-methyl-1-benzothiophene may favor hydrophobic interactions in material science applications.

Structural Analogues in Heterocyclic Chemistry

  • Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (C₁₄H₁₁ClN₄O₄S₃): This benzodithiazine derivative () has a tricyclic core with chlorine, hydrazine, and sulfone groups.
  • 7-(1-Acetoxymethylidene)benzonorbornadiene: A fused bicyclic compound () with an acetoxy group, highlighting how steric hindrance from bulky substituents (e.g., ethyl/methyl in benzothiophenes) can affect reactivity in cycloaddition or hydrolysis reactions.

Data Table: Key Comparative Properties

Compound Core Structure Substituents Molecular Formula Notable Properties/Applications
This compound Benzothiophene 7-Ethyl, 2-Methyl C₁₁H₁₂S Hydrophobic; potential material science uses
Methyl 5-amino-1-benzothiophene-2-carboxylate Benzothiophene 5-Amino, 2-Methyl ester C₁₀H₉NO₂S Polar; pharmaceutical intermediates
Methyl 6-chloro-...benzodithiazine Benzodithiazine 6-Chloro, 3-Hydrazino, 7-Methyl ester C₁₄H₁₁ClN₄O₄S₃ High thermal stability; complex synthesis
7-(1-Acetoxymethylidene)benzonorbornadiene Benzonorbornadiene 7-Acetoxymethylidene C₁₃H₁₂O₂ Reactive toward hydrolysis; cycloaddition substrate

Structural and Analytical Considerations

  • Crystallography : Programs like SHELX () and ORTEP-3 () are critical for determining molecular geometries of such compounds. For example, SHELXL refines small-molecule structures, aiding in the precise measurement of bond lengths and angles influenced by substituents .

Preparation Methods

Stepwise Construction of the Benzothiophene Core

  • Formation of 2-Methyl-4-ethylaniline :
    Methylation of 2-ethylaniline via Friedel-Crafts alkylation introduces the methyl group at the ortho position. Using methyl chloride and AlCl₃ in dichloromethane at 0–5°C yields 2-methyl-4-ethylaniline with 65% efficiency.

  • Cyclization to 7-Ethyl-2-methylindole :
    Treatment with aqueous sodium nitrite and HCl at −10°C generates a diazonium salt, which undergoes cyclization in the presence of CuCN to form the indole intermediate. This step achieves 55–60% yield.

  • Conversion to Benzothiophene :
    Sulfurization of the indole derivative using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene at 110°C for 12 hours completes the benzothiophene ring. Yields range from 50–55%.

Challenges and Optimizations

  • Regioselectivity Issues : Competing alkylation at the para position reduces yield. Employing bulky bases like LDA (lithium diisopropylamide) improves ortho-methylation selectivity by 20%.

  • Purification : Column chromatography with hexane/ethyl acetate (9:1) removes byproducts such as 5-ethyl-2-methylindole.

Iodocyclization and Photolysis Approach

A 2019 study on benzothieno[3,2-b]benzothiophene synthesis offers a scalable route adaptable to this compound.

Reaction Mechanism

  • Iodocyclization of 1,2-Bis(2-methylthiophenyl)ethyne :
    Treatment with iodine (I₂) and iodobenzene diacetate (PhI(OAc)₂) in dichloromethane at room temperature induces cyclization, forming a 3-iodo-(2-methylthiophenyl)benzo[b]thiophene intermediate. This step achieves 75–80% yield.

  • Photolytic Ring Closure :
    Irradiation with a high-pressure Hg lamp (>290 nm) in acetonitrile eliminates iodine and generates the fused benzothiophene structure. Yields exceed 70%.

Advantages Over Conventional Methods

  • Regioselectivity : Iodocyclization favors substitution at the 7-position due to steric hindrance from the methyl group.

  • Solvent Effects : Polar aprotic solvents like DMF increase reaction rates by stabilizing transition states.

Direct Alkylation of Benzothiophene Intermediates

Friedel-Crafts Alkylation

  • Ethylation of 2-Methyl-1-benzothiophene :
    Reacting 2-methyl-1-benzothiophene with ethyl bromide in the presence of AlCl₃ at 40°C introduces the ethyl group at the 7-position. Yields are moderate (45–50%) due to competing diethylation.

  • Solvent Optimization : Switching from nitrobenzene to 1,2-dichloroethane reduces side reactions, improving yield to 55%.

Transition Metal-Catalyzed C–H Activation

  • Palladium-Catalyzed Ethylation :
    Using Pd(OAc)₂ as a catalyst and ethyl iodide as the alkylating agent in DMF at 120°C achieves 60% yield. The methyl group directs ethylation to the 7-position via ortho-metallation.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)Limitations
Multi-Step Synthesis2-EthylanilineAlCl₃, Lawesson’s reagent50–60Low scalability, 3+ steps
IodocyclizationBis(thiophenyl)ethyneI₂, PhI(OAc)₂, Hg lamp70–80Requires photolysis setup
Friedel-Crafts Alkylation2-Methyl-1-benzothiopheneAlCl₃, ethyl bromide45–55Diethylation byproducts
Pd-Catalyzed C–H Activation2-Methyl-1-benzothiophenePd(OAc)₂, ethyl iodide60High catalyst loading (10 mol%)

Optimization Strategies and Yield Enhancement

Solvent Engineering

  • Iodocyclization : Replacing CH₂Cl₂ with THF increases yield by 8% due to improved iodine solubility.

  • Friedel-Crafts Alkylation : Adding 10 mol% of ZnCl₂ as a co-catalyst suppresses diethylation, boosting yield to 65%.

Catalytic System Design

  • Bimetallic Catalysts : Pd/Cu systems reduce catalyst loading to 5 mol% while maintaining 70% yield in C–H activation .

Q & A

Basic: What are the standard synthetic routes for 7-Ethyl-2-methyl-1-benzothiophene, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or Suzuki-Miyaura coupling, to introduce ethyl and methyl substituents onto the benzothiophene core. For example, bromination at the 7-position followed by palladium-catalyzed cross-coupling with ethyl groups is a common approach . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity optimization requires monitoring by TLC and analytical HPLC (C18 column, acetonitrile/water mobile phase). Structural confirmation via 1H^1H/13C^13C NMR and high-resolution mass spectrometry (HRMS) is critical .

Basic: How should researchers characterize the electronic and steric effects of substituents in this compound?

Methodological Answer:
Electronic effects are assessed using computational methods (DFT calculations at B3LYP/6-311+G(d,p) level) to map electron density distribution and frontier molecular orbitals (HOMO/LUMO). Steric effects are quantified via X-ray crystallography to determine bond angles and torsional strain. Experimental validation includes UV-Vis spectroscopy (solvatochromic shifts) and 19F^{19}F NMR probes (if fluorine tags are introduced) .

Advanced: How can contradictory data in catalytic activity studies involving this compound derivatives be resolved?

Methodological Answer:
Contradictions often arise from differences in reaction conditions (e.g., solvent polarity, temperature) or catalyst loading. Systematic control experiments should isolate variables:

  • Compare turnover numbers (TON) under inert vs. aerobic conditions.
  • Use kinetic studies (e.g., Eyring plots) to differentiate thermodynamic vs. kinetic product formation.
  • Validate catalytic intermediates via in situ FTIR or EPR spectroscopy.
    Cross-referencing with structurally analogous compounds (e.g., 3,6-dichloro derivatives) can clarify substituent-specific effects .

Advanced: What experimental designs are recommended for studying the environmental persistence of this compound?

Methodological Answer:
Design a microcosm study simulating soil/water systems:

Degradation Kinetics: Spike environmental samples with the compound and monitor degradation via LC-MS/MS. Use isotopically labeled analogs (e.g., 13C^{13}C-ethyl) to track mineralization pathways .

Ecotoxicity: Assess impact on model organisms (e.g., Daphnia magna) using OECD Test Guideline 203. Measure EC50_{50} values and bioaccumulation factors (BCF).

Abiotic Factors: Test photolysis under UV light (λ = 254 nm) and hydrolysis at varying pH (2–12). Data should be analyzed using pseudo-first-order kinetics .

Basic: What are the best practices for reporting synthetic yields and reproducibility in manuscripts?

Methodological Answer:

  • Report isolated yields (not conversion rates) with standard deviations from ≥3 independent trials.
  • Include full experimental details in Supporting Information: solvent batches, catalyst sources, and purification gradients.
  • For known intermediates, cite prior literature (e.g., bromination protocols from ethylbenzene analogs) .
  • Use IUPAC nomenclature consistently and provide spectral data (NMR, HRMS) in tabular form .

Advanced: How can computational modeling guide the design of this compound-based materials?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to predict binding affinities for biological targets (e.g., kinase inhibitors). Validate with MD simulations (GROMACS, AMBER) to assess stability over 100-ns trajectories .
  • Material Properties: Calculate band gaps and charge mobility using Gaussian09 with CAM-B3LYP functional. Compare with experimental cyclic voltammetry (CH Instruments, Ag/AgCl reference) .

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